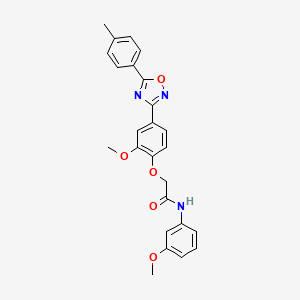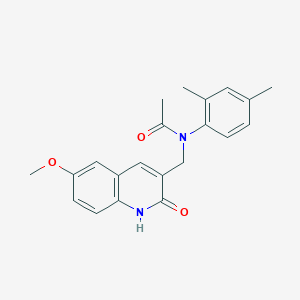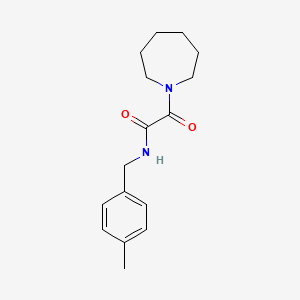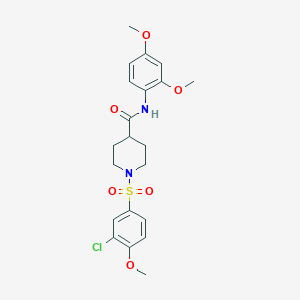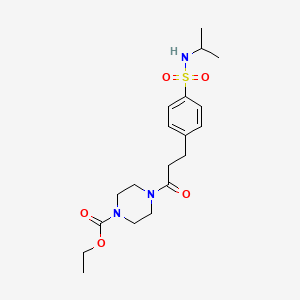
ethyl 4-(3-(4-(N-isopropylsulfamoyl)phenyl)propanoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-(4-(N-isopropylsulfamoyl)phenyl)propanoyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as compound 25 and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of compound 25 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. In cancer research, compound 25 has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In diabetes research, compound 25 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of glucose and lipid metabolism. In neurological disorders, compound 25 has been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
Compound 25 has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, compound 25 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, compound 25 has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce inflammation and oxidative stress. In neurological disorders, compound 25 has been shown to improve cognitive function and reduce neuroinflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 25 has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on compound 25. In cancer research, further studies are needed to determine its efficacy as a potential anticancer agent and its potential use in combination with other therapies. In diabetes research, further studies are needed to determine its mechanisms of action and its potential use in the treatment of diabetes and its complications. In neurological disorders, further studies are needed to determine its efficacy in animal models of neurodegenerative diseases and its potential use in the treatment of these diseases. Additionally, further studies are needed to optimize the synthesis of compound 25 and to develop more effective and efficient methods for its delivery.
Conclusion
In conclusion, ethyl 4-(3-(4-(N-isopropylsulfamoyl)phenyl)propanoyl)piperazine-1-carboxylate is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of compound 25 involves a multi-step process that includes the reaction of piperazine with ethyl 4-bromobutanoate and 4-(N-isopropylsulfamoyl)phenylboronic acid. The reaction is catalyzed by palladium acetate and triphenylphosphine, and the resulting product is then treated with hydrochloric acid and sodium hydroxide to yield the final product, ethyl 4-(3-(4-(N-isopropylsulfamoyl)phenyl)propanoyl)piperazine-1-carboxylate.
Aplicaciones Científicas De Investigación
Compound 25 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, compound 25 has shown promising results as a potential anticancer agent, inhibiting the growth and proliferation of cancer cells. In diabetes research, compound 25 has been shown to improve glucose tolerance and insulin sensitivity. In neurological disorders, compound 25 has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
Propiedades
IUPAC Name |
ethyl 4-[3-[4-(propan-2-ylsulfamoyl)phenyl]propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-4-27-19(24)22-13-11-21(12-14-22)18(23)10-7-16-5-8-17(9-6-16)28(25,26)20-15(2)3/h5-6,8-9,15,20H,4,7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHYGNRNCAVCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

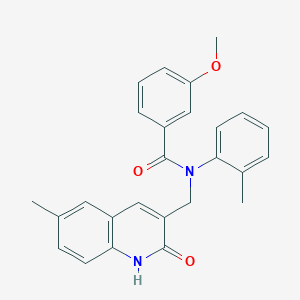
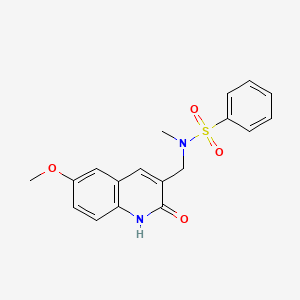
![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
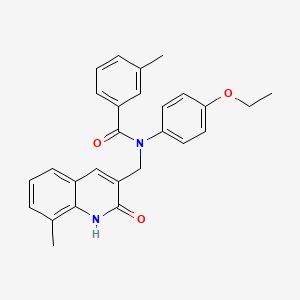
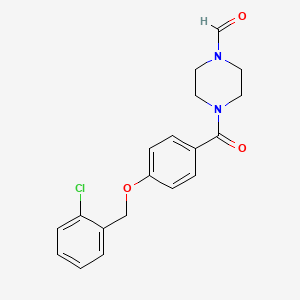
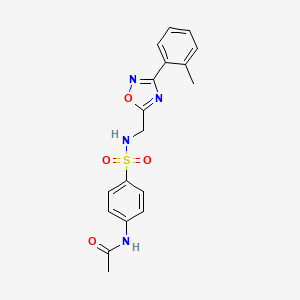
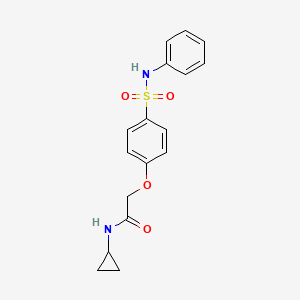
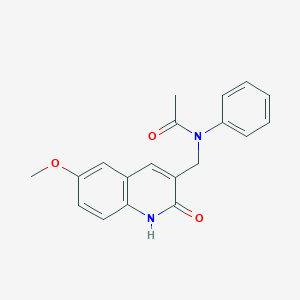
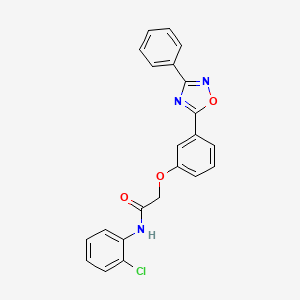
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
